![molecular formula C10H10N4O2 B6594325 [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid CAS No. 82822-12-6](/img/structure/B6594325.png)
[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid
Übersicht
Beschreibung
“[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid” is a chemical compound with the molecular formula C10H10N4O2 and a molecular weight of 218.21 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10N4O2/c1-7-2-4-8(5-3-7)10-11-13-14(12-10)6-9(15)16/h2-5H,6H2,1H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid” is a powder with a melting point of 182-183°C .Wissenschaftliche Forschungsanwendungen
Superoxide Scavenging and Anti-inflammatory Agents
- A study by Maxwell et al. (1984) synthesized a series of 5-aryl-2H-tetrazoles and related compounds, testing them for superoxide scavenging activity and in vivo anti-inflammatory potential. The hydroxy-substituted compounds showed effective in vitro superoxide scavenging but lacked in vivo anti-inflammatory effects (Maxwell, Wasdahl, Wolfson, & Stenberg, 1984).
Corrosion Inhibition
- Tetrazole derivatives, including variations similar to [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid, were studied by Zucchi et al. (1996) for their role as corrosion inhibitors for copper in chloride solutions. These derivatives showed inhibiting efficiency between 50 to 99%, with efficiency increasing at higher pH levels (Zucchi, Trabanelli, & Fonsati, 1996).
Energetic Material Applications
- Fischer et al. (2013) explored the synthesis of 5-(tetrazol-1-yl)-2H-tetrazole and its derivatives, evaluating their potential as energetic materials. The study included an extensive characterization of these compounds, examining their sensitivity to physical stimuli and calculating energetic performance parameters (Fischer, Izsák, Klapötke, & Stierstorfer, 2013).
Application in Organic Synthesis
- Maxwell and Tran (2017) detailed the synthesis of [1-14 C]2-(1H-tetrazol-5-yl)acetic acid, a compound used as an intermediate in the synthesis of a development candidate for metabolic profiling studies (Maxwell & Tran, 2017).
Luminescence in Coordination Compounds
- Shen et al. (2016) prepared lanthanum complexes using bifunctional 5-substituted tetrazolatecarboxylate ligands. These complexes exhibited ligand-centered luminescence, showing potential for optical use (Shen, Min, Wang, Xu, Chen, Yang, Zhang, Wu, Yang, & Wei, 2016).
Antimicrobial Activity
- Wujec et al. (2007) explored the reaction of hydrazide of (tetrazol-5-yl)acetic acid with isothiocyanate, leading to compounds screened for in vitro antimicrobial activity. This study highlighted the potential of such derivatives in antimicrobial applications (Wujec, Kosikowska, Paneth, & Malm, 2007).
Coordination Compound Assembly
- Li et al. (2015) synthesized zinc coordination compounds using various tetrazole–carboxylate ligands, including derivatives similar to [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid. The study emphasized the role of these compounds in forming complex structures and their luminescence properties (Li, Tian, Li, Zou, Mei, Qiu, Wei, & Yang, 2015).
Eigenschaften
IUPAC Name |
2-[5-(4-methylphenyl)tetrazol-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-7-2-4-8(5-3-7)10-11-13-14(12-10)6-9(15)16/h2-5H,6H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJSWVLDHWIJDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901002929 | |
| Record name | [5-(4-Methylphenyl)-2H-tetrazol-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901002929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid | |
CAS RN |
82822-12-6 | |
| Record name | [5-(4-Methylphenyl)-2H-tetrazol-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901002929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



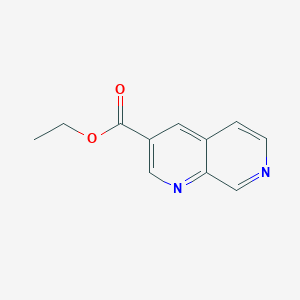
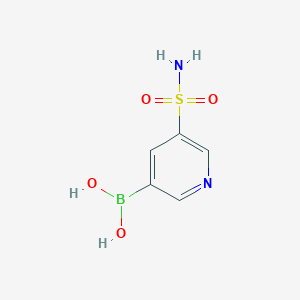





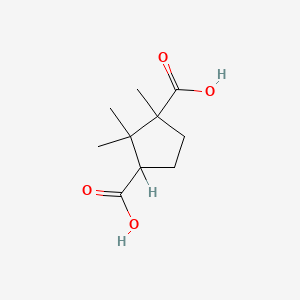
![Bis[bis(trimethylsilyl)amino]tin(II)](/img/structure/B6594305.png)

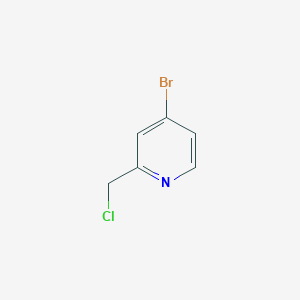
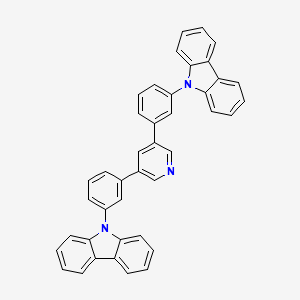
![(1Z)-3,4,5,6,7,8-hexadeuterio-1-[(2,4-dimethylphenyl)hydrazinylidene]naphthalen-2-one](/img/structure/B6594343.png)
![2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-6-ethoxyphenol](/img/structure/B6594348.png)